molecular formula C11H21ClN2O2 B1521225 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride CAS No. 1181458-93-4

1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride

Cat. No.: B1521225
CAS No.: 1181458-93-4
M. Wt: 248.75 g/mol
InChI Key: JQFWZUDQDJTVRX-UHFFFAOYSA-N
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Description

1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride (CAS: 1181458-93-4) is a cyclohexanamine derivative featuring a morpholine-4-carbonyl substituent. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing molecules targeting neurological or oncological pathways .

Properties

IUPAC Name

(1-aminocyclohexyl)-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c12-11(4-2-1-3-5-11)10(14)13-6-8-15-9-7-13;/h1-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFWZUDQDJTVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride, with the CAS number 1181458-93-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Chemical Formula C₁₁H₂₁ClN₂O₂
Molecular Weight 248.75 g/mol
IUPAC Name (1-aminocyclohexyl)-morpholin-4-ylmethanone; hydrochloride
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, in a study focusing on breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially affecting signaling pathways associated with cell growth and survival .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated a significant reduction in bacterial counts in treated samples compared to controls, highlighting its potential as a therapeutic agent against bacterial infections .

Study 2: Cancer Cell Line Testing

In another study focusing on ovarian cancer, researchers treated cell lines with varying concentrations of the compound. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at nanomolar concentrations. The study concluded that further investigation into the compound’s mechanism could lead to new therapeutic strategies for cancer treatment .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
1-(Morpholin-4-carbonyl)cyclohexan-1-amineModerate antimicrobialSimilar structure but different activity profile
2-(Morpholin-4-carbonyl)cyclohexan-1-aminesAnticancer propertiesDifferent substitution pattern affects activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

Aryl-Substituted Cyclohexanamines
  • 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride (CAS: 676138-34-4):

    • Molecular Weight : 290.62 g/mol (vs. ~246.5 g/mol for the target compound).
    • Structure : A bromophenyl group replaces the morpholine carbonyl, reducing polarity and increasing hydrophobicity.
    • Applications : Used in cross-coupling reactions for drug discovery .
  • 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride (CAS: 1955530-44-5):

    • Similar to the 3-bromo analog but with para-substitution, altering steric and electronic properties .
Piperazine-Substituted Cyclohexanamines
  • (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (CAS: Not specified): Molecular Weight: 198 g/mol (free base). Structure: A methylpiperazine group replaces the morpholine carbonyl. Piperazine increases basicity (pKa ~9.5) compared to morpholine (pKa ~8.3), influencing pharmacokinetics .
Trifluoromethyl-Substituted Cyclohexanamines
  • 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (CAS: 1311315-20-4):
    • Molecular Weight : ~209.6 g/mol.
    • Structure : The electron-withdrawing CF₃ group decreases basicity and enhances metabolic stability .
Heterocyclic-Substituted Cyclohexanamines

Physicochemical Properties Comparison

Compound Name Molecular Weight (g/mol) Key Substituent Solubility Profile
1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine HCl ~246.5 Morpholine-4-carbonyl Likely soluble in DMSO, methanol
1-(3-Bromophenyl)cyclohexan-1-amine HCl 290.62 3-Bromophenyl Slightly soluble in chloroform, DMSO
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 198 (free base) Methylpiperazine High water solubility due to basicity
1-(Trifluoromethyl)cyclohexan-1-amine HCl ~209.6 Trifluoromethyl Moderate solubility in polar aprotic solvents

Pharmacological Potential

  • Morpholine Derivatives : The morpholine group enhances blood-brain barrier penetration, making the target compound suitable for CNS-targeting drugs .
  • Piperazine Derivatives : Used in antipsychotics (e.g., aripiprazole analogs) due to their dopamine receptor modulation .
  • Trifluoromethyl Derivatives : Common in agrochemicals and antivirals for their metabolic stability .

Preparation Methods

Amide Formation

  • Reagents:

    • Morpholinecarbonyl chloride (4-morpholinecarbonyl chloride)
    • Cyclohexan-1-amine or derivatives
    • Organic solvents (e.g., dichloromethane, tetrahydrofuran)
    • Base (e.g., sodium bicarbonate or potassium bicarbonate) to maintain pH 6–10 during reaction
  • Procedure:
    Morpholinecarbonyl chloride is dissolved in an organic solvent at ambient temperature (~20 °C). Cyclohexan-1-amine is added gradually under stirring. The reaction mixture is maintained at pH between 6 and 10 by adding a suitable base such as sodium bicarbonate or potassium bicarbonate to neutralize the hydrochloric acid generated during amide bond formation.

  • Reaction Conditions:

    • Temperature: 20 °C (room temperature)
    • pH: 6–10 (controlled with bicarbonate base)
    • Time: Typically a few hours until reaction completion
  • Outcome:
    The reaction yields the free base form of 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine with high purity (>99%) confirmed by spectroscopic methods (GC-FID, IR, GCMS, NMR).

Hydrochloride Salt Formation

  • Reagents:

    • Free base amide product
    • Hydrochloric acid (aqueous or in organic solvent) or alternative mineral acids
  • Procedure:
    The free base is dissolved in aqueous or aqueous-alcoholic solution containing hydrochloric acid. The solution is stirred until complete salt formation occurs. The hydrochloride salt precipitates or can be isolated by evaporation or concentration of the solution. Alternatively, the free base and acid can be reacted directly in organic solvent, allowing the salt to separate by crystallization.

  • Purification:
    The hydrochloride salt is filtered, washed, and dried under controlled conditions to yield a stable powder form.

  • Properties:
    The hydrochloride salt is non-greasy, non-irritating to skin and mucous membranes, and exhibits excellent stability.

While the above method is the most direct and widely cited, related synthetic steps and intermediates provide additional context:

  • Preparation of Morpholinecarbonyl Chloride:
    Typically prepared by chlorination of morpholinecarboxylic acid derivatives or by reaction of morpholine with phosgene equivalents. This intermediate is critical for the amide bond formation step.

  • Cyclohexan-1-amine Derivative Preparation:
    Cyclohexan-1-amine or substituted cyclohexylamines can be prepared by hydrogenation of corresponding nitro compounds or reductive amination of cyclohexanone derivatives.

  • Morpholine Hydrochloride Preparation:
    Morpholine hydrochloride, a precursor in related syntheses, can be prepared by reaction of morpholine with ammonium chloride and xylene under controlled heating (80–120 °C), followed by crystallization. This process avoids corrosive hydrochloric acid and improves yield and purity.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Temperature pH Time Yield/Purity Notes
Amide Formation Morpholinecarbonyl chloride, cyclohexan-1-amine, sodium bicarbonate ~20 °C (room temp) 6–10 Several hours >99% purity (spectroscopy) Controlled pH essential for selectivity
Hydrochloride Salt Formation Free base amide, HCl (aqueous or organic solvent) Ambient to mild heating N/A Until precipitation High purity powder Salt isolation by evaporation or crystallization
Morpholine Hydrochloride Preparation (precursor) Morpholine, ammonium chloride, xylene 80–120 °C N/A 1.5–3 hours High yield Avoids corrosive HCl, improves cost efficiency

Research Findings and Analytical Characterization

  • The compound and its salts exhibit high purity (>99%) as confirmed by multiple analytical techniques including Gas Chromatography with Flame Ionization Detection (GC-FID), Infrared Spectroscopy (IR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).

  • The hydrochloride salt form is preferred for its improved stability, handling, and biological safety profile, showing no skin or mucous membrane irritation and non-greasy nature.

  • Economical and efficient production is achieved by using readily available starting materials and mild reaction conditions, avoiding high temperature or pressure hydrogenation steps which are costly and less selective.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling morpholine derivatives with cyclohexanamine precursors. Key steps include:

  • Formation of the morpholine-carbonyl group via amidation or acylation reactions using reagents like dichloromethane or ethanol as solvents .
  • Cyclohexane ring functionalization under controlled temperature (e.g., 0–25°C) and pH conditions to avoid side reactions .
  • Catalysts (e.g., Pd/C for hydrogenation) and bases (e.g., NaHB(OAc)₃) are often employed to enhance reaction efficiency .
    • Critical Conditions : Strict control of moisture, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization are essential for high yield (>70%) and purity .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodological Answer : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by matching predicted chemical shifts (e.g., δ ~3.7 ppm for morpholine protons) and integration ratios .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., m/z ~270 [M+H]⁺) and fragmentation patterns .
  • HPLC/GC : Quantify purity (>95%) and detect impurities using reverse-phase columns or chiral stationary phases .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water), but solubility in organic solvents (e.g., DMSO, ethanol) should be tested for reaction compatibility .
  • Stability : Store at 2–8°C in airtight, light-protected containers. Stability under acidic/basic conditions should be assessed via accelerated degradation studies (e.g., pH 3–9 at 40°C) .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR chemical shifts) during characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference observed shifts with structurally analogous compounds (e.g., morpholine-containing derivatives) to identify conformational effects or hydrogen bonding .
  • Dynamic NMR : Assess rotational barriers of the morpholine ring or cyclohexane chair conformations, which may cause splitting or broadening of signals .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and optimize molecular geometry to match experimental data .

Q. How does the morpholine ring’s conformation influence reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer :

  • Steric Effects : The chair conformation of the morpholine ring can hinder nucleophilic attack at the carbonyl group. X-ray crystallography or NOESY NMR can reveal dominant conformers .
  • Electronic Effects : The electron-donating oxygen in morpholine enhances carbonyl electrophilicity, facilitating reactions with amines or Grignard reagents. Kinetic studies (e.g., monitoring by IR or LC-MS) quantify reaction rates under varying conditions .

Q. What experimental designs are recommended to assess structure-activity relationships (SAR) for biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer :

  • Targeted Assays : Use radioligand binding assays (e.g., for serotonin/dopamine receptors) with isotopic labeling (³H/¹⁴C) to measure affinity (Ki) .
  • Molecular Docking : Simulate interactions with receptor active sites (e.g., using AutoDock Vina) to identify critical binding motifs, such as hydrogen bonds with the morpholine oxygen .
  • Functional Studies : Measure downstream effects (e.g., cAMP accumulation) in cell-based assays to correlate structural modifications (e.g., cyclohexane substitution) with efficacy .

Data Contradiction and Optimization

Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be reconciled during structural analysis?

  • Methodological Answer :

  • Multi-Method Validation : Combine X-ray diffraction with DFT-optimized geometries to identify lattice packing effects or solvent interactions that distort bond angles .
  • Rietveld Refinement : For powder samples, refine crystallographic models against XRD patterns to resolve disorder in the morpholine or cyclohexane moieties .

Q. What methodologies optimize reaction yields when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., acylation) and reduce side products .
  • Design of Experiments (DoE) : Use factorial designs (e.g., varying temperature, catalyst loading) to identify critical parameters and interactions for yield maximization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride
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1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride

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